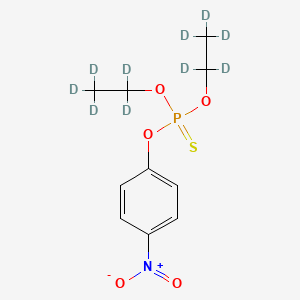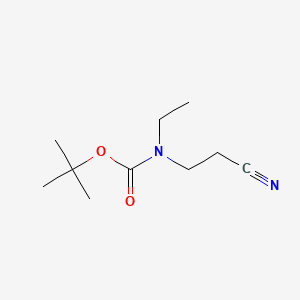![molecular formula C6H4N4 B566338 2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene CAS No. 108191-93-1](/img/structure/B566338.png)
2,8,9,10-Tetrazatricyclo[5.3.0.02,5]deca-1(10),3,5,7-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is a heterocyclic compound that features a unique fusion of azetidine, pyrrole, and triazole rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azides with alkynes, catalyzed by copper or ruthenium. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic procedures that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities efficiently .
化学反応の分析
Types of Reactions
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties .
科学的研究の応用
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with unique electronic properties
作用機序
The mechanism of action of 2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Pyrazole: Exhibits significant anti-inflammatory and antiviral activities.
Thiazole: Plays a crucial role in biochemistry, particularly as part of vitamin B1 structure
Uniqueness
2H-Azeto[1’,2’:1,5]pyrrolo[2,3-d][1,2,3]triazole is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials .
特性
CAS番号 |
108191-93-1 |
|---|---|
分子式 |
C6H4N4 |
分子量 |
132.126 |
InChI |
InChI=1S/C6H4N4/c1-2-10-4(1)3-5-6(10)8-9-7-5/h1-3H,(H,7,8,9) |
InChIキー |
KUUXOWCMRDTCBA-UHFFFAOYSA-N |
SMILES |
C1=CN2C1=CC3=NNN=C32 |
同義語 |
1H-Azeto[1,2:1,5]pyrrolo[2,3-d]-1,2,3-triazole(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 3-[3-[acetyl(ethyl)amino]phenyl]-3-oxopropanoate](/img/structure/B566276.png)
![5-Methoxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B566277.png)
